(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol
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Overview
Description
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral compound with a unique structure that includes a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method involves the formation of key intermediates through site-selective cleavage of multiple α-C(sp3)-H bonds, creating new bonds between carbon and nitrogen atoms.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms or to modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a simpler alcohol or amine derivative.
Scientific Research Applications
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-Butenedioic Acid Compound with 4-[2-Hydroxy-3-(Isopropylamino)Propoxy]-2,3-Dimethylphenyl 3,4,5-Trimethoxybenzoate
- Other Benzoxazine Derivatives : These compounds share the benzoxazine ring structure but may differ in their substituents and overall properties.
Uniqueness
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is unique due to its specific chiral configuration and the presence of the methanol group. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
[(3S)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m0/s1 |
InChI Key |
HGLQOUQCZZTDIV-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2O1)CO |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
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